

Technical Monograph: 2,6-Dibromo-4-iodophenol

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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodophenol

CAS No.: 187407-15-4

Cat. No.: B3248515

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Precision Characterization, Synthesis, and Orthogonal Reactivity in Drug Discovery

Executive Summary

2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) represents a specialized class of tri-halogenated phenols utilized primarily as a high-fidelity intermediate in medicinal chemistry and agrochemical synthesis.^[1] Its utility stems from the orthogonal reactivity of its halogen substituents: the iodine atom at the para position is significantly more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) than the bromine atoms at the ortho positions. This property allows for site-selective functionalization, making it a critical scaffold for constructing complex biaryls and antioxidant pharmacophores.

This guide provides a definitive breakdown of its physicochemical properties, a self-validating synthesis protocol, and critical analytical data for identification.

Physicochemical Profile

The molecular weight of **2,6-Dibromo-4-iodophenol** is not a single static number in the context of mass spectrometry due to the distinct isotopic signatures of bromine.

Table 1: Core Chemical Data



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Isotopic Distribution (Mass Spectrometry Signature)

For researchers identifying this compound via LC-MS or GC-MS, the "Molecular Weight" manifests as a distinct triplet pattern due to the two bromine atoms. Iodine is monoisotopic (^{127}I).

- M (376 m/z): Contains $^{79}\text{Br} + ^{79}\text{Br}$ (Relative Intensity: ~50%)[2]
- M+2 (378 m/z): Contains $^{79}\text{Br} + ^{81}\text{Br}$ (Relative Intensity: ~100%)
- M+4 (380 m/z): Contains $^{81}\text{Br} + ^{81}\text{Br}$ (Relative Intensity: ~50%)[2]

Diagnostic Rule: Look for a 1:2:1 ratio in the molecular ion cluster. Any deviation suggests mono-brominated impurities or loss of iodine.

Synthetic Methodology

While **2,6-dibromo-4-iodophenol** can theoretically be accessed via bromination of 4-iodophenol, this route is chemically flawed for high-purity applications. Bromine is a stronger oxidant than iodine and can displace the iodine atom (halogen scrambling), leading to mixtures of tribromophenol.

Recommended Route: Iodination of 2,6-Dibromophenol. This route leverages the open para position, which is activated by the phenolic hydroxyl group.

Protocol: Oxidative Iodination

Reagents: 2,6-Dibromophenol (1.0 eq), Potassium Iodide (KI, 1.1 eq), Hydrogen Peroxide (H₂O₂, 30% aq, 1.2 eq), Methanol/Water (1:1).

- Dissolution: Dissolve 2,6-dibromophenol in Methanol/Water mixture in a round-bottom flask.
- Activation: Add Potassium Iodide (KI) and stir until dissolved.
- Controlled Oxidation: Add H₂O₂ dropwise at 0°C.
 - Mechanism:[3] H₂O₂ oxidizes I⁻ to electrophilic I⁺ (or hypoiodous acid species) in situ.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (R_f ~0.6) should disappear, replaced by a slightly lower R_f spot.
- Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces unreacted iodine (brown color) back to iodide (colorless), preventing over-iodination.
- Workup: Acidify with 1M HCl to pH 3 (precipitates the phenol). Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram



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Figure 1: Step-by-step oxidative iodination workflow ensuring regioselectivity and high yield.

Analytical Characterization (Self-Validation)

To ensure the synthesized material is **2,6-Dibromo-4-iodophenol** and not a scrambled byproduct, verify using these spectral markers:

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)

- Symmetry Check: The molecule has a plane of symmetry. You should observe only one signal for the aromatic protons.
- Chemical Shift: A singlet (s, 2H) appearing between δ 7.80 – 8.00 ppm.
 - Note: The protons are meta to the OH and ortho to the Iodine. The deshielding effect of the halogens pushes the shift downfield compared to phenol.
- Phenolic Proton: A broad singlet (s, 1H) around δ 5.5 – 6.0 ppm (solvent dependent; disappears with D₂O shake).

¹³C NMR

- Carbon Count: Expect only 4 distinct carbon signals due to symmetry.
 - C-OH (ipso to oxygen): ~150 ppm.

- C-Br (ortho): ~110 ppm.
- C-H (meta): ~140 ppm.
- C-I (para): ~80-90 ppm (significantly upfield due to the "Heavy Atom Effect" of Iodine).

Applications: Orthogonal Cross-Coupling

The primary value of **2,6-dibromo-4-iodophenol** in drug discovery is its ability to undergo sequential, site-selective coupling reactions. The C-I bond is weaker and more reactive than the C-Br bond.

Reaction Logic

- First Coupling (Site A): Pd-catalyzed reaction at RT or mild heat targets the 4-Iodo position.
- Second Coupling (Site B/C): Harsher conditions (higher temp, specialized ligands like S-Phos) activate the 2,6-Dibromo positions.

Chemoselectivity Diagram



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Figure 2: Chemoselective strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Safety & Handling

- **Toxicity:** Like most halogenated phenols, this compound is likely toxic if swallowed and a skin irritant.[4] It acts as an uncoupler of oxidative phosphorylation in mitochondria (similar to 2,4-dinitrophenol).
- **Storage:** Light sensitive. Iodine-carbon bonds can undergo homolytic cleavage under UV light. Store in amber vials at 2-8°C.
- **Disposal:** Do not dispose of in general organic waste if possible; segregate as halogenated waste to prevent corrosion of incinerators.

References

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